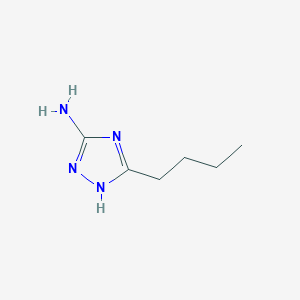

3-butyl-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-butyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1H-1,2,4-triazol-5-amine can be achieved through various methods. One efficient procedure involves a one-pot reaction of thiourea, dimethyl sulfate, and various hydrazides under mild conditions. This method adheres to principles of green chemistry, producing the desired triazole derivatives in high yields without the need for further purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar one-pot reactions. The use of aqueous media and mild reaction conditions ensures that the process is environmentally friendly and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

3-butyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-butyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-butyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparación Con Compuestos Similares

Similar Compounds

1H-1,2,4-Triazol-3-amine: A similar compound with a triazole ring but without the butyl group.

3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different substituents.

Uniqueness

The presence of the butyl group in 3-butyl-1H-1,2,4-triazol-5-amine distinguishes it from other triazole derivatives

Actividad Biológica

3-butyl-1H-1,2,4-triazol-5-amine is a nitrogen-containing heterocyclic compound characterized by its unique triazole ring and amine functional group. This compound has garnered attention for its diverse biological activities, including enzyme inhibition, antimicrobial effects, and potential anticancer properties. Below, we delve into the detailed biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4. Its structure features a butyl substituent at the 3-position of the triazole ring and an amino group at the 5-position. This configuration is crucial for its biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting urease and cytochrome P450 enzymes. Urease inhibition can significantly affect nitrogen metabolism pathways in organisms. The triazole ring facilitates critical binding interactions through hydrogen bonding and π-stacking with amino acid residues in target proteins.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related triazole derivatives have demonstrated significant activity against Bacillus subtilis and Escherichia coli, suggesting that structural modifications can enhance antibacterial efficacy .

Anticancer Potential

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cells. It influences cell signaling pathways that regulate proliferation and apoptosis, making it a candidate for further development in anticancer therapies. The compound's interactions with specific cellular targets may lead to altered metabolic outcomes conducive to cancer treatment.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Urease inhibition | |

| Antimicrobial | Inhibits growth of E. coli | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Urease Inhibition Study : A study demonstrated that compounds structurally similar to this compound effectively inhibited urease activity, impacting the urea cycle in microbial systems. The inhibition was quantified using IC50 values, indicating significant potency against urease enzymes.

- Antibacterial Screening : A series of triazole derivatives were screened for antibacterial activity against a panel of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. Compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays revealed that this compound could inhibit the proliferation of various cancer cell lines. The compound's mechanism involves modulation of cell cycle regulators leading to increased apoptosis rates .

Propiedades

IUPAC Name |

5-butyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWQVCPSXVWIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394270 |

Source

|

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-70-5 |

Source

|

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.